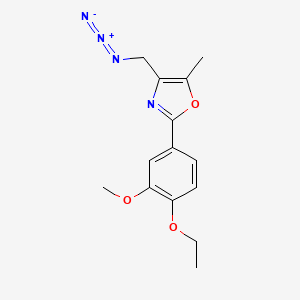

4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole

CAS No.: 1325303-54-5

Cat. No.: VC2670716

Molecular Formula: C14H16N4O3

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1325303-54-5 |

|---|---|

| Molecular Formula | C14H16N4O3 |

| Molecular Weight | 288.3 g/mol |

| IUPAC Name | 4-(azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole |

| Standard InChI | InChI=1S/C14H16N4O3/c1-4-20-12-6-5-10(7-13(12)19-3)14-17-11(8-16-18-15)9(2)21-14/h5-7H,4,8H2,1-3H3 |

| Standard InChI Key | SKGVUFFKZHSJKV-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN=[N+]=[N-])OC |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN=[N+]=[N-])OC |

Introduction

Chemical Structure and Properties

Structural Features

4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole possesses a distinctive molecular architecture centered around the oxazole heterocycle. The compound's structure can be characterized by:

-

An oxazole core: A five-membered aromatic heterocyclic ring containing adjacent oxygen and nitrogen atoms

-

An azidomethyl group (N₃-CH₂-) at position 4 of the oxazole ring

-

A 4-ethoxy-3-methoxyphenyl group at position 2, featuring both ethoxy and methoxy substituents on the phenyl ring

-

A methyl group at position 5 of the oxazole ring

The molecular formula is C₁₄H₁₆N₄O₃, with a calculated molecular weight of approximately 288.31 g/mol. The compound belongs to the broader family of substituted oxazoles, which are prevalent in many natural products and synthetic compounds with biological activity .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole

| Property | Description |

|---|---|

| Physical State | Solid at room temperature (inferred from similar compounds) |

| Color | Not specifically documented |

| Molecular Weight | 288.31 g/mol |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol; limited water solubility |

| Stability | Generally stable under standard laboratory conditions; azide group may be sensitive to heat and certain metal catalysts |

| Reactive Groups | Azide functional group capable of click chemistry reactions; oxazole ring with aromatic properties |

| LogP | Expected to be moderately lipophilic due to the aromatic rings and alkoxy substituents |

The azide group (-N₃) is particularly notable as it enables participation in click chemistry reactions, especially copper-catalyzed azide-alkyne cycloadditions, which have significant applications in bioconjugation and molecular labeling studies . The ethoxy and methoxy groups on the phenyl ring influence the electronic properties of the molecule and likely enhance solubility in organic solvents.

Synthesis Methods

General Approaches to Oxazole Synthesis

The synthesis of 4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole typically involves multiple steps, drawing from established methods for oxazole formation followed by functionalization to introduce the azidomethyl group.

Recent advances in oxazole synthesis provide several potential routes. A particularly relevant approach was described in a 2025 publication, detailing a highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids using a stoichiometric amount of triflylpyridinium reagent . This method proceeds through the formation of an in situ generated acylpyridinium salt followed by trapping with isocyanoacetates or tosylmethyl isocyanide.

Analytical Characterization

Spectroscopic Methods

Characterization of 4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole typically employs several complementary spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would reveal signals for:

-

Methyl group at the 5-position of the oxazole ring (approximately δ 2.4-2.5 ppm)

-

Methoxy group (approximately δ 3.8-3.9 ppm)

-

Ethoxy group (ethyl CH₃ at δ 1.4-1.5 ppm and CH₂ at δ 4.0-4.2 ppm)

-

Azidomethyl CH₂ (approximately δ 4.2-4.4 ppm)

-

Aromatic protons from the phenyl ring (δ 6.8-7.4 ppm)

¹³C NMR would provide signals for all carbon atoms in the structure, including characteristic shifts for the oxazole carbons at C-2, C-4, and C-5 positions.

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorptions for:

-

Azide group (strong band at approximately 2100 cm⁻¹)

-

C=N stretching of the oxazole ring (1650-1580 cm⁻¹)

-

C-O stretching from the ethoxy and methoxy groups (1300-1000 cm⁻¹)

-

Aromatic C-H and C=C stretching bands

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular formula through the molecular ion peak corresponding to C₁₄H₁₆N₄O₃. Fragmentation patterns might include loss of nitrogen from the azide group and fragmentation at the ethoxy and methoxy substituents .

Chromatographic Methods

Purification and analysis of 4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole would typically employ:

-

High-Performance Liquid Chromatography (HPLC) for purification and purity assessment

-

Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives or degradation products

Biological Activities and Applications

Chemical Applications

The distinctive functional groups in 4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole enable several valuable chemical applications:

Click Chemistry Applications

The azidomethyl group makes this compound particularly valuable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry" . These reactions allow for:

-

Bioconjugation to alkyne-modified biomolecules

-

Attachment to surfaces for materials science applications

-

Creation of molecular libraries through combinatorial approaches

-

Site-specific labeling of biomolecules for imaging or detection

Synthetic Building Block

The compound can serve as an advanced intermediate in the synthesis of more complex molecules, particularly:

-

Pharmaceutical candidates with oxazole cores

-

Fluorescent probes incorporating the substituted phenyl ring

-

Ligands for coordination chemistry utilizing the nitrogen atoms in the structure

-

Precursors to triazole-containing compounds through azide transformation

Comparison with Related Compounds

Structural Analogs

4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole can be compared with several structurally related compounds to highlight its unique features:

Table 2: Comparison with Structurally Related Compounds

The positioning of the ethoxy and methoxy groups on the phenyl ring in 4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole (para and meta positions, respectively) would confer different electronic and steric properties compared to related compounds with different substitution patterns.

Functional Group Variations

The azidomethyl functionality distinguishes this compound from many other oxazole derivatives. While several oxazoles feature alkyl, aryl, or heteroatom-containing substituents, the presence of the reactive azide group provides unique opportunities for further transformations. For instance, copper-catalyzed reactions can convert the azide to a 1,2,3-triazole, as demonstrated with other azide-containing compounds .

The 4-ethoxy-3-methoxyphenyl group at position 2 resembles the vanillin structural motif found in many natural products, potentially conferring specific recognition properties in biological systems.

Current Research and Future Directions

Current research involving 4-(Azidomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole and similar oxazole derivatives focuses on several promising areas:

Medicinal Chemistry Applications

Oxazole derivatives have shown potential in medicinal chemistry research:

-

Investigation as anticancer agents, with derivatives exhibiting activity against various cancer cell lines

-

Development as potential antimicrobial compounds, addressing the need for new antibiotics

-

Exploration as anti-inflammatory agents, particularly with methoxyphenyl-containing structures

Chemical Biology Tools

The azide functionality enables applications in chemical biology:

-

Development of bioorthogonal labeling reagents for studying biomolecular interactions

-

Creation of activity-based probes for enzyme profiling

-

Design of photo-crosslinking agents for protein interaction studies

Materials Science

Potential applications in materials science include:

-

Development of building blocks for functional polymers through click chemistry

-

Creation of surface-modified materials with specialized properties

-

Design of molecular sensors utilizing the oxazole fluorophore properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume